N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide
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Overview
Description
N-[2-(4-{[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonation of 4-methyl-3-nitrophenyl with morpholine, followed by reduction to form the corresponding amine. This amine is then reacted with 4-sulfamoylphenyl ethyl acetate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted sulfonamides.
Scientific Research Applications
N-[2-(4-{[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-{[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide
- 4-Phenylmorpholine
- 4-Ethylmorpholine
Uniqueness
N-[2-(4-{[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]SULFAMOYL}PHENYL)ETHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H27N3O6S2 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[2-[4-[(4-methyl-3-morpholin-4-ylsulfonylphenyl)sulfamoyl]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C21H27N3O6S2/c1-16-3-6-19(15-21(16)32(28,29)24-11-13-30-14-12-24)23-31(26,27)20-7-4-18(5-8-20)9-10-22-17(2)25/h3-8,15,23H,9-14H2,1-2H3,(H,22,25) |
InChI Key |
FWKOKSRMSGNTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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